molecular formula C7H9N3 B1373474 2-Cyclopropylpyrimidin-5-amine CAS No. 1152519-69-1

2-Cyclopropylpyrimidin-5-amine

Cat. No.: B1373474
CAS No.: 1152519-69-1
M. Wt: 135.17 g/mol
InChI Key: OCOLSCGNKGPGKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Cyclopropylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-Cyclopropylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

    2-Methylpyrimidin-5-amine: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Ethylpyrimidin-5-amine: Contains an ethyl group in place of the cyclopropyl group.

    2-Phenylpyrimidin-5-amine: Features a phenyl group instead of the cyclopropyl group.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs .

Biological Activity

2-Cyclopropylpyrimidin-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a cyclopropyl group at the 2-position and an amino group at the 5-position. Its molecular formula is C7H9N3C_7H_9N_3 with a molecular weight of approximately 135.17 g/mol. The unique cyclopropyl substituent contributes to its distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate enzyme activity or receptor function, which can lead to significant biological effects. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play critical roles in inflammatory processes.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, compounds derived from this class have shown IC50 values around 0.04μmol0.04\,\mu mol against COX-2 .

Anticancer Potential

There is growing evidence supporting the anticancer potential of this compound. Studies have suggested that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationships (SAR)

The SAR of this compound highlights the importance of specific substitutions on the pyrimidine ring for enhancing biological activity. Modifications at the 4-position or variations in the cyclopropyl group can significantly alter potency against COX enzymes and other biological targets. For example, derivatives with electron-donating groups have shown improved anti-inflammatory activity compared to their counterparts .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • In Vivo Anti-inflammatory Study : A study utilizing carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups, with an effective dose (ED50) calculated at 11.60μM11.60\,\mu M .
  • Antitumor Activity Assessment : In another study, derivatives were evaluated for their ability to inhibit tumor cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against several cancer types, suggesting a potential role in cancer therapy .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

  • Anti-inflammatory Drugs : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory medications.
  • Cancer Therapeutics : The anticancer properties observed warrant further exploration in clinical settings for potential treatment options against various malignancies.

Properties

IUPAC Name

2-cyclopropylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLSCGNKGPGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655519
Record name 2-Cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152519-69-1
Record name 2-Cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylpyrimidin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Cyclopropylpyrimidin-5-amine
2-Cyclopropylpyrimidin-5-amine
2-Cyclopropylpyrimidin-5-amine
2-Cyclopropylpyrimidin-5-amine
2-Cyclopropylpyrimidin-5-amine

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